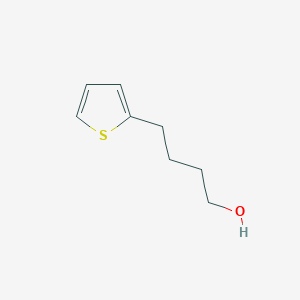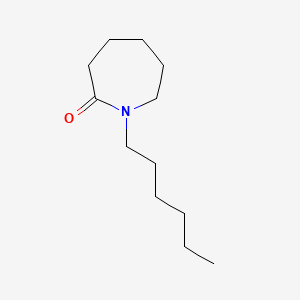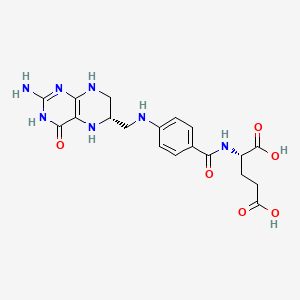
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzenesulphonyl group at position 4 and a methylsulphanyl group at position 5, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The benzenesulphonyl group can be reduced to a benzyl group using strong reducing agents.
Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, benzyl-substituted compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets. The benzenesulphonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methylsulphanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2H-pyrazol-3-ylamine: Similar structure but lacks the benzenesulphonyl and methylsulphanyl groups.
4-Methyl-2H-pyrazol-3-ylamine: Similar core structure but different substituents.
Uniqueness
1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64824-79-9 |
|---|---|
Formule moléculaire |
C10H11N3O2S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-3-methylsulfanyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H11N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13) |
Clé InChI |
GKLYGEGLNUHNLL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



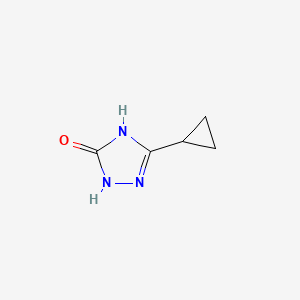
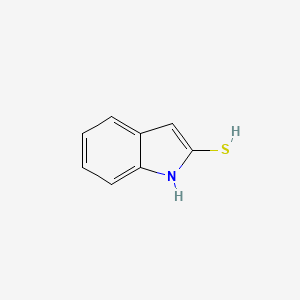

![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)

